molecular formula C21H21BrN6O B15172991 C21H21BrN6O

C21H21BrN6O

Cat. No.: B15172991
M. Wt: 453.3 g/mol
InChI Key: DLWXNRWDBIUCDO-QPJJXVBHSA-N
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Description

The compound C21H21BrN6O N-(3-bromophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[4,3-g]quinazolin-5-amine pyrazoloquinazolines , which are characterized by their fused pyrazole and quinazoline rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C21H21BrN6O typically involves multiple steps, starting with the construction of the pyrazoloquinazoline core. One common approach is to start with a suitable precursor containing the bromophenyl group, which undergoes a series of reactions including nitration, reduction, and cyclization to form the final compound. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of This compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

C21H21BrN6O: can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of This compound might yield oxidized derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

C21H21BrN6O: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies.

  • Medicine: : It has potential therapeutic applications, possibly as an antiviral or anticancer agent.

  • Industry: : It could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which C21H21BrN6O exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects in biological systems. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

C21H21BrN6O: can be compared to other pyrazoloquinazoline derivatives, which share similar structural features but may differ in their substituents or functional groups. These differences can lead to variations in their chemical reactivity, biological activity, and potential applications. Some similar compounds include:

  • C21H21ClN6O: : A chloro-substituted analog.

  • C21H21F2N6O: : A difluoro-substituted analog.

  • C21H21I2N6O: : An iodine-substituted analog.

Each of these compounds may exhibit unique properties and applications based on their structural differences.

Properties

Molecular Formula

C21H21BrN6O

Molecular Weight

453.3 g/mol

IUPAC Name

[5-bromo-2-(tetrazol-1-yl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone

InChI

InChI=1S/C21H21BrN6O/c22-18-8-9-20(28-16-23-24-25-28)19(15-18)21(29)27-13-11-26(12-14-27)10-4-7-17-5-2-1-3-6-17/h1-9,15-16H,10-14H2/b7-4+

InChI Key

DLWXNRWDBIUCDO-QPJJXVBHSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4

Origin of Product

United States

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